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Compound of Interest

Compound Name: Oxaziridine-3-carbonitrile

Cat. No.: B15432333 Get Quote

To the Researcher: Extensive literature searches have revealed that chiral oxaziridine-3-
carbonitrile reagents are not a recognized or established class of reagents in the field of

asymmetric synthesis. Scientific databases and publications do not contain specific information

regarding their synthesis, properties, or applications.

Therefore, this document provides comprehensive application notes and protocols for well-

established and widely utilized chiral oxaziridine reagents, which are pivotal tools in modern

asymmetric synthesis. The focus will be on N-sulfonyloxaziridines, particularly Davis's chiral

reagents, and their application in enantioselective transformations, which are of significant

interest to researchers, scientists, and professionals in drug development.

Introduction to Chiral Oxaziridine Reagents
Chiral oxaziridines are a class of three-membered heterocyclic compounds containing an

oxygen-nitrogen bond. They are powerful, electrophilic oxidizing agents used for the

stereoselective transfer of an oxygen or nitrogen atom to a variety of substrates. The inherent

strain of the three-membered ring and the weak N-O bond contribute to their reactivity. In

asymmetric synthesis, the chirality of the oxaziridine, typically derived from a chiral backbone

or a chiral substituent on the nitrogen atom, allows for the enantioselective synthesis of chiral

molecules.

The most prominent and widely used chiral oxaziridines are the N-sulfonyloxaziridines,

developed by Franklin A. Davis and his coworkers. These reagents, often referred to as Davis's

chiral reagents, are derived from camphor and are highly effective for the asymmetric α-
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hydroxylation of enolates, the oxidation of sulfides to sulfoxides, and other enantioselective

oxygen-transfer reactions.[1]

Key Applications in Asymmetric Synthesis
The primary applications of chiral oxaziridine reagents in asymmetric synthesis include:

Asymmetric α-Hydroxylation of Carbonyl Compounds: The enantioselective introduction of a

hydroxyl group at the α-position of ketones, esters, and amides is a fundamental

transformation in organic synthesis, providing access to valuable chiral building blocks.

Chiral N-sulfonyloxaziridines are the reagents of choice for this transformation.

Asymmetric Oxidation of Sulfides: The enantioselective oxidation of prochiral sulfides to

chiral sulfoxides is another important application. Chiral sulfoxides are valuable

intermediates in organic synthesis and are found in several biologically active molecules.

Asymmetric Amination: While less common than oxygen transfer, certain chiral oxaziridines

can act as electrophilic aminating agents, enabling the enantioselective formation of C-N

bonds.

Data Presentation: Asymmetric α-Hydroxylation of
Ketone Enolates
The following table summarizes the quantitative data for the asymmetric α-hydroxylation of

various ketone enolates using (+)-(camphorsulfonyl)oxaziridine.
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Entry
Ketone
Substra
te

Base Solvent
Temp
(°C)

Yield
(%)

ee (%)
Referen
ce

1
Propioph

enone
LHMDS THF -78 95 96 [1]

2

2-Methyl-

1-

tetralone

LHMDS THF -78 88 98 [1]

3

2-

Phenylcy

clohexan

one

LDA THF -78 92
95 (as

trans)
[1]

4
1-

Indanone
NaHMDS THF -78 85 92 [1]

5

2-Methyl-

1-

indanone

LHMDS THF -78 90 >99 [1]

LHMDS = Lithium hexamethyldisilazide; LDA = Lithium diisopropylamide; THF =

Tetrahydrofuran; NaHMDS = Sodium hexamethyldisilazide.

Experimental Protocols
Protocol 4.1: Synthesis of (+)-
(Camphorsulfonyl)oxaziridine
This protocol describes the synthesis of a widely used chiral N-sulfonyloxaziridine.

Materials:

(+)-(10-Camphorsulfonyl)imine

Potassium peroxymonosulfate (Oxone®)
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Sodium bicarbonate (NaHCO₃)

Dichloromethane (CH₂Cl₂)

Water (H₂O)

Magnesium sulfate (MgSO₄)

Procedure:

A solution of (+)-(10-camphorsulfonyl)imine (1.0 eq) in dichloromethane (5 mL/mmol) is

prepared in a round-bottom flask equipped with a magnetic stirrer.

A solution of sodium bicarbonate (3.0 eq) in water (5 mL/mmol) is added to the flask.

The biphasic mixture is cooled to 0 °C in an ice bath.

Potassium peroxymonosulfate (Oxone®) (1.5 eq) is added portion-wise over 30 minutes with

vigorous stirring.

The reaction mixture is stirred at 0 °C for 2 hours and then allowed to warm to room

temperature and stirred for an additional 12 hours.

The organic layer is separated, and the aqueous layer is extracted with dichloromethane (3 x

10 mL).

The combined organic layers are washed with brine, dried over anhydrous magnesium

sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude (+)-

(camphorsulfonyl)oxaziridine.

The crude product can be purified by recrystallization from a suitable solvent system (e.g.,

ethanol/water).

Protocol 4.2: Asymmetric α-Hydroxylation of a Ketone
This protocol provides a general procedure for the enantioselective α-hydroxylation of a ketone

using (+)-(camphorsulfonyl)oxaziridine.
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Materials:

Ketone (e.g., Propiophenone) (1.0 eq)

Lithium hexamethyldisilazide (LHMDS) (1.1 eq, 1.0 M solution in THF)

(+)-(Camphorsulfonyl)oxaziridine (1.2 eq)

Anhydrous Tetrahydrofuran (THF)

Saturated aqueous ammonium chloride (NH₄Cl) solution

Diethyl ether (Et₂O)

Brine

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

A solution of the ketone (1.0 eq) in anhydrous THF (10 mL/mmol) is prepared in a flame-

dried, three-neck round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).

The solution is cooled to -78 °C using a dry ice/acetone bath.

LHMDS solution (1.1 eq) is added dropwise via syringe over 10 minutes. The resulting

enolate solution is stirred at -78 °C for 30 minutes.

A solution of (+)-(camphorsulfonyl)oxaziridine (1.2 eq) in anhydrous THF (5 mL/mmol) is

added dropwise to the enolate solution at -78 °C.

The reaction mixture is stirred at -78 °C for 1-2 hours, or until TLC analysis indicates

complete consumption of the starting material.

The reaction is quenched by the addition of saturated aqueous NH₄Cl solution at -78 °C.

The mixture is allowed to warm to room temperature, and the aqueous layer is extracted with

diethyl ether (3 x 20 mL).
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The combined organic layers are washed with brine, dried over anhydrous sodium sulfate,

filtered, and the solvent is removed under reduced pressure.

The crude α-hydroxy ketone is purified by column chromatography on silica gel. The

enantiomeric excess (ee%) is determined by chiral HPLC analysis.
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Caption: Synthesis of Davis's Chiral Oxaziridine Reagent.
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Caption: Mechanism of Asymmetric α-Hydroxylation.
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Caption: Experimental Workflow for Asymmetric Hydroxylation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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